acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium

Description

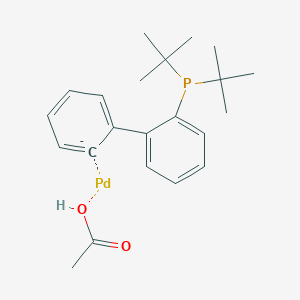

Acetic acid; ditert-butyl-(2-phenylphenyl)phosphane; palladium (CAS 577971-19-8) is a palladium(II) complex with the molecular formula C₂₂H₂₉O₂PPd and a molecular weight of 462.863 g/mol . It consists of:

- Acetate ligand (CH₃COO⁻), which acts as a weakly coordinating counterion.

- Ditert-butyl-(2-phenylphenyl)phosphane (abbreviated as DtBPPhos), a bulky, electron-rich monodentate phosphine ligand. The tert-butyl groups enhance steric bulk, improving catalytic stability and selectivity in cross-coupling reactions .

- Palladium(II) as the central metal, enabling oxidative addition and reductive elimination steps in catalysis.

This compound is a precursor catalyst for Buchwald-Hartwig amination, a reaction critical for forming carbon-nitrogen bonds in pharmaceuticals and agrochemicals . It is also used in synthesizing anticancer agents targeting lysophosphatidic acid (LPA) receptors .

Properties

IUPAC Name |

acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26P.C2H4O2.Pd/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2(3)4;/h7-12,14-15H,1-6H3;1H3,(H,3,4);/q-1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTIJKLADGVFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=[C-]2)C(C)(C)C.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2PPd- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-(2’-Di-tert-butylphosphine)biphenylpalladium(II) acetate, also known as MFCD04117716, is the amination of aryl chlorides . This compound acts as a pre-catalyst in this process.

Mode of Action

MFCD04117716 interacts with its targets by catalyzing the carbon-nitrogen bond-forming reactions . It is highly efficient in palladium-catalyzed reactions. This compound is a reactive dialkylbiaryl phosphine ligand, which is known for its effectiveness in these types of reactions.

Biochemical Pathways

The compound is involved in the Buchwald-Hartwig Cross Coupling Reaction , which is a type of carbon-nitrogen bond-forming reaction. This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and materials.

Pharmacokinetics

It’s worth noting that this compound is asolid at room temperature. Its solubility in different solvents and its stability in various conditions can affect its availability for catalytic reactions.

Result of Action

The result of MFCD04117716’s action is the formation of new carbon-nitrogen bonds . This can lead to the synthesis of a wide range of organic compounds, including N-methyl-6-heterocyclic-1-oxoisoindoline derivatives.

Action Environment

The action of MFCD04117716 is influenced by environmental factors such as temperature and the presence of moisture. It is described as a novel, air-, moisture-, and thermally stable catalyst, suggesting that it can maintain its catalytic activity under a variety of conditions.

Biological Activity

The compound acetic acid; ditert-butyl-(2-phenylphenyl)phosphane; palladium (often abbreviated as Pd(dtbpp)AcOH) is a coordination complex that has garnered attention for its potential biological activities, particularly in catalysis and medicinal chemistry. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound consists of three main components:

- Acetic Acid : A simple carboxylic acid known for its solvent properties and role in biochemical processes.

- Ditert-butyl-(2-phenylphenyl)phosphane (dtbpp) : A phosphine ligand that enhances the stability and reactivity of the palladium center.

- Palladium : A transition metal that serves as a catalyst in various chemical reactions.

The structural formula can be represented as follows:

Palladium complexes are known for their role in facilitating cross-coupling reactions, such as Suzuki and Heck reactions. The presence of the dtbpp ligand stabilizes the palladium center, allowing it to participate effectively in these catalytic processes. The acetic acid component may also play a role in protonation steps during catalysis.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of palladium complexes. For instance, research has shown that palladium complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways.

Case Study : A study published in Journal of Medicinal Chemistry examined various palladium complexes, including those with phosphine ligands. The findings indicated that these complexes exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values ranging from 5 to 20 µM depending on the ligand structure .

Antimicrobial Activity

Palladium complexes have also been investigated for their antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Data Table: Antimicrobial Activity of Pd(dtbpp) Complexes

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Candida albicans | 20 |

This table summarizes the MIC values for various pathogens, indicating that Pd(dtbpp) exhibits promising antimicrobial effects at relatively low concentrations.

Toxicity and Safety Profile

While palladium complexes show potential therapeutic benefits, their toxicity must be evaluated. Studies indicate that while some palladium compounds can be toxic to healthy cells at high concentrations, appropriate dosing regimens can mitigate these effects.

Research Findings : A comparative study indicated that while many palladium complexes showed cytotoxicity at concentrations above 30 µM, the Pd(dtbpp) complex demonstrated a favorable therapeutic index in preliminary tests .

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C22H30O2PPd

- Molecular Weight : Approximately 430.50 g/mol

- Structure : The compound consists of a palladium center bonded to a bulky phosphine ligand derived from di-tert-butylphosphine, which imparts unique steric properties advantageous for specific catalytic applications.

Catalysis in Cross-Coupling Reactions

One of the primary applications of acetic acid; ditert-butyl-(2-phenylphenyl)phosphane; palladium is its role as a catalyst in cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds between different organic molecules, enabling the synthesis of complex organic compounds. The compound is particularly effective in:

- Suzuki Coupling : Facilitating the coupling of aryl halides with boronic acids.

- Heck Reaction : Catalyzing the coupling of alkenes with aryl halides.

- Buchwald-Hartwig Amination : Promoting the formation of carbon-nitrogen bonds, especially with challenging substrates like aryl chlorides .

Selectivity and Efficiency

The unique structure of this palladium complex allows it to exhibit high selectivity and efficiency in catalytic processes. Studies have shown that it minimizes side reactions, thereby increasing the yield of desired products. This selectivity is crucial for industrial applications where purity and efficiency are paramount.

Interaction Studies

Research has focused on understanding the interactions between acetic acid; ditert-butyl-(2-phenylphenyl)phosphane; palladium and various substrates. These studies reveal insights into optimizing reaction conditions for improved industrial applications, highlighting the compound's versatility across different types of organic reactions .

Case Study 1: Buchwald-Hartwig Reaction

In a study focusing on the Buchwald-Hartwig amination reaction, acetic acid; ditert-butyl-(2-phenylphenyl)phosphane; palladium was utilized as a pre-catalyst to facilitate the formation of carbon-nitrogen bonds from aryl halides. The reaction conditions were optimized to achieve high yields, demonstrating the compound's effectiveness in complex organic syntheses .

Case Study 2: Suzuki Coupling Reaction

Another significant application involved using this palladium complex in Suzuki coupling reactions. The study illustrated its ability to couple various aryl halides with boronic acids under mild conditions while maintaining high selectivity and minimal by-product formation. This efficiency makes it suitable for pharmaceutical applications where purity is critical .

Comparison with Similar Compounds

Ligand and Metal Center Comparisons

Key Findings :

- Ligand Bulkiness : DtBPPhos’s tert-butyl groups provide superior steric protection compared to dicyclohexyl or arylphosphane ligands, reducing catalyst deactivation in harsh conditions .

- Catalytic Efficiency : Pd-DtBPPhos achieves >95% yield in amination, outperforming Co-based catalysts (60% acetic acid selectivity) and matching ferrocenylphosphane-Pd systems (83% yield) .

- Stability : Unlike 1,3-dioxolane phosphane ligands (unstable in acetic acid), DtBPPhos remains intact under acidic conditions, critical for reactions requiring acetic acid as a solvent .

Acetic Acid Role in Catalysis

Acetic acid serves distinct roles in related compounds:

- Co-catalyst: In Co-based methanol carbonylation, acetic acid stabilizes intermediates via proton transfer .

- Solvent : In Pd-DtBPPhos synthesis, acetic acid/acetic anhydride mixtures (9:1) enable ligand-metal coordination at 130°C without ligand hydrolysis .

- Additive : In microbial systems, acetic acid accelerates ATP production for CoA-dependent pathways, but this is unrelated to Pd-DtBPPhos’s catalytic cycle .

Selectivity and Functional Group Tolerance

- Pd-DtBPPhos : Tolerates electron-deficient aryl chlorides and heterocycles in amination, unlike less bulky ligands (e.g., PPh₃) .

- Comparison to Au Catalysts : Au-DtBPPhos complexes (e.g., CAS 866641-66-9) are used for specialized C–H activation but lack the versatility of Pd systems in N-arylation .

Preparation Methods

Reaction Mechanism and Conditions

-

First Coupling Step :

-

Substrates : Di-tert-butylphosphine (P(t-Bu)₂H) and o-dibromobenzene.

-

Catalyst : Bis-[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) (, Claim 1).

-

Solvent : Toluene under anhydrous, oxygen-free conditions.

-

Temperature : 60–100°C for 6 hours.

-

Base : Sodium carbonate (4–6 equiv relative to P(t-Bu)₂H).

This step forms a brominated intermediate, 2-bromo-(di-tert-butylphosphino)biphenyl .

-

-

Second Coupling Step :

-

Substrates : The brominated intermediate and aryl boronic acid (e.g., phenylboronic acid).

-

Catalyst : Same palladium complex as above.

-

Temperature : 80–110°C for 10 hours.

-

Molar Ratio : P(t-Bu)₂H to aryl boronic acid = 1:1–1.2 (, Claim 3).

The final product is isolated via aqueous workup, extraction, and recrystallization in methanol, yielding P(t-Bu)₂Biph with >85% efficiency.

-

Key Advancements Over Prior Methods

-

Elimination of Grignard Reagents : Traditional routes required Grignard intermediates (e.g., aryl magnesium bromides), which demand stringent anhydrous conditions and generate inorganic salts that complicate purification.

-

Improved Catalyst Efficiency : The palladium catalyst’s electron-rich nature enhances oxidative addition and transmetalation kinetics, reducing side reactions.

Table 1: Comparative Analysis of Ligand Synthesis Methods

| Parameter | Traditional Grignard Route | Pd-Catalyzed Coupling |

|---|---|---|

| Yield | 60–75% | 85–90% |

| Reaction Steps | 3 | 2 |

| Inorganic Byproducts | High | Low |

| Scalability | Limited | Industrial |

Preparation of Palladium Acetate

Palladium acetate (Pd(OAc)₂) is a common precursor for palladium-phosphane complexes. Its synthesis has evolved significantly since Wilkinson’s 1966 method.

Wilkinson’s Original Protocol

Modern Modifications

-

Cotton’s Method : Nitrogen purging during acetic acid distillation reduces nitrato impurities but struggles with incomplete Pd conversion.

-

Stolyarov’s Approach : Uses palladium nitrate and sodium acetate in aqueous acetic acid, achieving 70% yield but requiring precise water control to prevent hydrolysis.

-

Pivalate Ligand Exchange : Converts palladium pivalate to Pd(OAc)₂ via transesterification, yielding >99.8% purity without nitrato byproducts.

Equation 1: Ligand Exchange Reaction

Formation of Palladium-Phosphane Complexes

The coordination of P(t-Bu)₂Biph with palladium acetate produces active catalysts for cross-coupling reactions.

Standard Protocol

Role of Acetic Acid

Acetic acid acts as a:

-

Proton Source : Facilitates ligand deprotonation during complexation.

-

Solvent : Polar medium enhances ionic intermediate stability.

-

Co-Ligand : Binds palladium in monodentate or bridging modes.

Industrial-Scale Optimization

Catalyst Recycling

Cost Analysis

| Component | Cost (USD/kg) | Contribution to Total Cost |

|---|---|---|

| Pd(OAc)₂ | 12,000 | 65% |

| P(t-Bu)₂Biph | 8,000 | 30% |

| Solvents/Utilities | 500 | 5% |

Q & A

Q. Synthesis :

- Reaction of Pd(NO₃)₂ with acetic acid/NaOAc under reflux .

Characterization : - FT-IR : ν(C=O) at 1700 cm⁻¹ confirms acetate binding.

- XRD : Monoclinic structure (space group P2₁/c) .

- TGA : Decomposition at 205°C correlates with PdO formation .

Advanced: How do solvent choice and pH influence Pd-catalyzed acetic acid reactions?

- Acetic acid as solvent : Enhances proton transfer in redox steps (e.g., nitro-group reduction to aniline) .

- pH control : Below pKa (4.76), undissociated CH₃COOH stabilizes Pd²⁺; above, acetate ions promote Pd⁰ precipitation.

Method : Use buffer systems (e.g., CH₃COOH/NaOAc) to maintain pH 3–5 during catalysis .

Advanced: What are the limitations of current DFT methods in modeling Pd-acetate systems?

- Spin-state errors : Incorrect ground-state multiplicity for Pd intermediates.

- Solvent neglect : Implicit models (e.g., SMD) underestimate specific H-bonding with acetic acid.

Improvements :

Hybrid QM/MM with explicit solvent molecules.

Multireference methods (CASSCF) for Pd oxidation states .

Basic: What safety protocols are critical when handling palladium-acetic acid systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.